An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Epipterosin L 2'-O-glucoside
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Epipterosin L 2'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epipterosin L 2'-O-glucoside, a sesquiterpenoid glycoside, is a natural product of significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, with a detailed exploration of its stereochemical intricacies. This document summarizes the available quantitative data, outlines the experimental protocols for its isolation and characterization, and presents a logical workflow for its study, in line with the requirements of researchers and professionals in drug development.
Chemical Structure
Epipterosin L 2'-O-glucoside is a glycoside derivative of Pterosin L, a member of the pterosins, which are indanone-based sesquiterpenoids. The core structure consists of a trimethylated indanone ring system linked to a glucose molecule via an O-glycosidic bond.
Systematic Name: (2S,3R)-Pterosin L 2'-O-β-D-glucoside
Molecular Formula: C₂₁H₃₀O₉
Molecular Weight: 426.46 g/mol
The numbering of the pterosin skeleton and the attached glucoside is crucial for the correct interpretation of spectroscopic data.
Stereochemistry
The stereochemistry of Epipterosin L 2'-O-glucoside is a critical aspect of its chemical identity and biological activity. The systematic name, (2S,3R)-Pterosin L 2'-O-β-D-glucoside, explicitly defines the absolute configuration at the chiral centers.
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At C-2 and C-3 of the Pterosin Moiety: The designations (2S, 3R) indicate the specific spatial arrangement of the substituents at these two stereocenters on the five-membered ring of the indanone core. The relative stereochemistry is trans. The determination of this configuration is typically achieved through advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space correlations between protons. For instance, the absence of a NOESY correlation between the methyl group at C-2 and the proton at C-3 would support a trans configuration.
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The Glycosidic Bond: The designation β-D-glucoside specifies the stereochemistry of the anomeric carbon (C-1') of the glucose unit and the overall configuration of the sugar. The β configuration indicates that the glycosidic bond is equatorial to the pyranose ring. This is typically confirmed by the coupling constant (³J) between the anomeric proton (H-1') and the proton at C-2' in the ¹H NMR spectrum. A large coupling constant (typically > 7 Hz) is indicative of a trans-diaxial relationship between these two protons, which is characteristic of a β-anomer in a ⁴C₁ chair conformation. The 'D' designation refers to the stereochemistry of the chiral center furthest from the anomeric carbon in the glucose molecule (C-5'), relating it to D-glyceraldehyde.
Quantitative Data
While a complete set of published quantitative data specifically for Epipterosin L 2'-O-glucoside is not available, the following table presents the ¹H and ¹³C NMR chemical shifts for a closely related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside , isolated from Pteris ensiformis. This data serves as a valuable reference for the structural elucidation and verification of Epipterosin L 2'-O-glucoside, as the chemical shifts for the glucosyl moiety and many parts of the pterosin skeleton are expected to be similar.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2R,3R-pterosin L 3-O-β-D-glucopyranoside (in CD₃OD)
| Position | δH (ppm), J (Hz) | δC (ppm) |
| Pterosin Moiety | ||
| 2 | - | 47.5 |
| 3 | 4.85 (d, 8.8) | 83.1 |
| 4 | 7.21 (s) | 131.1 |
| 5 | - | 138.8 |
| 6 | - | 135.2 |
| 7 | - | 145.9 |
| 8 | 2.95 (t, 7.2) | 30.5 |
| 9 | 3.75 (t, 7.2) | 61.9 |
| 10 | 1.25 (s) | 25.1 |
| 11 | 1.10 (d, 7.2) | 14.2 |
| 12 | 2.40 (s) | 19.8 |
| 13 | 2.62 (s) | 21.5 |
| 1 | - | 208.2 |
| Glucosyl Moiety | ||
| 1' | 4.35 (d, 7.6) | 104.5 |
| 2' | 3.20 (m) | 75.1 |
| 3' | 3.38 (m) | 78.0 |
| 4' | 3.31 (m) | 71.5 |
| 5' | 3.28 (m) | 77.9 |
| 6'a | 3.88 (dd, 12.0, 2.0) | 62.6 |
| 6'b | 3.68 (dd, 12.0, 5.6) |
Data adapted from a study on a related compound. The exact chemical shifts for Epipterosin L 2'-O-glucoside may vary.
Experimental Protocols
The isolation and structural elucidation of Epipterosin L 2'-O-glucoside from its natural source, Cibotium barometz, would follow a general workflow for natural product chemistry. While a specific protocol for this exact compound from this particular plant is not detailed in the available literature, a representative methodology based on the isolation of similar pterosin glycosides is provided below.
Isolation of Epipterosin L 2'-O-glucoside
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Extraction: The dried and powdered rhizomes of Cibotium barometz are extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The fraction containing the glycosides, typically the EtOAc or n-BuOH fraction, is selected for further purification.
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Column Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column, using a methanol-water or acetonitrile-water gradient as the mobile phase, to yield pure Epipterosin L 2'-O-glucoside.
Structure Elucidation
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the isolated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships. The anomeric proton signal and its coupling constant are critical for determining the stereochemistry of the glycosidic bond.
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¹³C NMR and DEPT: Reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary).
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2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the complete structure and relative stereochemistry.
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COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing key information for determining the relative stereochemistry.
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Acid Hydrolysis: To confirm the identity of the sugar moiety, the glycoside can be hydrolyzed with a dilute acid. The resulting sugar can then be identified by comparison with an authentic standard using techniques like TLC or chiral GC-MS.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of Epipterosin L 2'-O-glucoside.
